molecular formula C50H42N4O4S2 B14803376 (4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]

(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]

Katalognummer: B14803376
Molekulargewicht: 827.0 g/mol
InChI-Schlüssel: XVDNMXHJKLQCRU-KVXOYYPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-imidazole core linked through a phenylene bridge, with each imidazole ring substituted by a 4-methylphenylsulfonyl group and a diphenyl group. The stereochemistry of the compound is defined by the (4S,4’S,5S,5’S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with diphenyl imidazole derivatives in the presence of a base, followed by coupling with a phenylene bridge under controlled conditions. The reaction conditions often require anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations .

Major Products

Wissenschaftliche Forschungsanwendungen

(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] lies in its specific stereochemistry, which imparts distinct physical and chemical properties.

Eigenschaften

Molekularformel

C50H42N4O4S2

Molekulargewicht

827.0 g/mol

IUPAC-Name

(4S,5S)-1-(4-methylphenyl)sulfonyl-2-[3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydroimidazole

InChI

InChI=1S/C50H42N4O4S2/c1-35-26-30-43(31-27-35)59(55,56)53-47(39-20-11-5-12-21-39)45(37-16-7-3-8-17-37)51-49(53)41-24-15-25-42(34-41)50-52-46(38-18-9-4-10-19-38)48(40-22-13-6-14-23-40)54(50)60(57,58)44-32-28-36(2)29-33-44/h3-34,45-48H,1-2H3/t45-,46-,47-,48-/m0/s1

InChI-Schlüssel

XVDNMXHJKLQCRU-KVXOYYPDSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=CC(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=CC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.